1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol
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Overview
Description
Preparation Methods
The synthesis of 1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diphenylphosphoryl group can be replaced by other functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield different products.
Scientific Research Applications
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets. The diphenylphosphoryl group can interact with enzymes and receptors, modulating their activity. The cyclobutanol ring and octyl chain contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol can be compared with similar compounds such as:
1-(propan-2-yl)cyclobutan-1-ol: This compound has a similar cyclobutanol ring but lacks the diphenylphosphoryl group and octyl chain, making it less complex.
1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclobutan-1-ol: This compound features an imidazole ring instead of the diphenylphosphoryl group, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the cyclobutanol ring, diphenylphosphoryl group, and octyl chain, which confer distinct chemical and biological properties.
Biological Activity
1-[2-(Diphenylphosphoryl)octan-2-yl]cyclobutan-1-ol, with the CAS number 173066-85-8, is a complex chemical compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H33O2P
- Molecular Weight : 384.5 g/mol
- IUPAC Name : 1-(2-diphenylphosphoryloctan-2-yl)cyclobutan-1-ol
The compound features a cyclobutanol ring and a diphenylphosphoryl group, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The diphenylphosphoryl moiety can modulate enzyme activity, potentially influencing biochemical pathways involved in cellular signaling and metabolism. This interaction may lead to alterations in cellular functions, including proliferation, apoptosis, and metabolic regulation.
Antitumor Activity
The compound's unique structure positions it as a candidate for antitumor research. Preliminary investigations into related compounds have shown significant cytotoxic effects on cancer cell lines. For instance, compounds with similar phosphonate groups have demonstrated selective toxicity towards tumor cells while sparing normal cells.
Case Studies
-
Case Study on Phosphorylated Compounds :
A study investigating the effects of phosphorylated compounds on cancer cell lines revealed that certain structures led to apoptosis in HL60 and MCF7 cells. The mechanism involved the modulation of signaling pathways that control cell survival and proliferation . -
Pharmacological Evaluation :
A pharmacological evaluation of similar diphenylphosphoryl compounds showed promising results in inhibiting protein tyrosine phosphatases (PTPs), which are crucial in cancer progression. These findings suggest that this compound might possess similar inhibitory effects on PTPs, warranting further investigation .
Research Findings
Research has focused on the synthesis and characterization of this compound to understand its reactivity and potential applications in biological systems. The compound can undergo various chemical reactions such as oxidation, reduction, and hydrolysis, which may influence its biological activity.
Comparative Analysis
To better understand the unique characteristics of this compound, a comparison with similar compounds is useful:
Compound Name | Structure | Biological Activity |
---|---|---|
1-(propan-2-yl)cyclobutan-1-ol | Lacks phosphoryl group | Minimal activity |
1-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}cyclobutan-1-ol | Contains imidazole ring | Moderate activity against certain enzymes |
The presence of the diphenylphosphoryl group in this compound significantly enhances its potential biological interactions compared to simpler analogs.
Properties
CAS No. |
173066-85-8 |
---|---|
Molecular Formula |
C24H33O2P |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
1-(2-diphenylphosphoryloctan-2-yl)cyclobutan-1-ol |
InChI |
InChI=1S/C24H33O2P/c1-3-4-5-12-18-23(2,24(25)19-13-20-24)27(26,21-14-8-6-9-15-21)22-16-10-7-11-17-22/h6-11,14-17,25H,3-5,12-13,18-20H2,1-2H3 |
InChI Key |
OVKBJESAPYHICH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C1(CCC1)O)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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